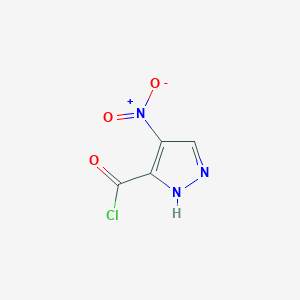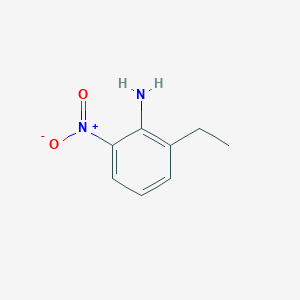
Fmoc-3-amino-2-methylbenzoic acid
Vue d'ensemble
Description
Fmoc-3-amino-2-methylbenzoic acid is a chemical compound with the empirical formula C23H19NO4 . It has a molecular weight of 373.40 . The compound belongs to the Fmoc functional group .
Synthesis Analysis
Fmoc-3-amino-2-methylbenzoic acid can be synthesized from 9-Fluorenylmethyl chloroformate and 3-Aminobenzoic acid . The synthesis process is used in the preparation of hydrogelators with multiple applications, including drug delivery carriers .Molecular Structure Analysis
The SMILES string of Fmoc-3-amino-2-methylbenzoic acid isCc1c(NC(=O)OCC2c3ccccc3-c4ccccc24)cccc1C(O)=O . The InChI code is 1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) . Physical And Chemical Properties Analysis
Fmoc-3-amino-2-methylbenzoic acid has a molecular weight of 373.40 . Its molecular formula is C23H19NO4 .Applications De Recherche Scientifique
Biochemical Reagent
“Fmoc-3-amino-2-methylbenzoic acid” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in biological research, helping scientists understand biological processes, diagnose diseases, and develop new drugs.
Tissue Engineering and Organ Regeneration
The self-assembly of amino acids and their derivatives, including “Fmoc-3-amino-2-methylbenzoic acid”, can form matrices that are suitable for cell spreading, migration, and proliferation . These matrices are widely used in tissue engineering and organ regeneration due to the presence of biological endogenous molecules and weak intermolecular forces .
Vascularization
The self-assembled matrices of “Fmoc-3-amino-2-methylbenzoic acid” can be used to mimic the extracellular matrix (ECM) and support the adhesion and proliferation of monolayer flat epithelial cells (HUVECs) . This makes it a potential tool for vascularization, which is the formation of blood vessels in the body. This application is particularly useful in the field of regenerative medicine, where the goal is to restore the function of damaged or diseased tissues or organs .
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-3-amino-2-methylbenzoic acid is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-3-amino-2-methylbenzoic acid acts as a protective group for amines. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-3-amino-2-methylbenzoic acid is peptide synthesis. During this process, the Fmoc group protects the amine group of amino acids, allowing for the formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to have low bioavailability due to its large size and polarity .
Result of Action
The primary result of the action of Fmoc-3-amino-2-methylbenzoic acid is the protection of amine groups during peptide synthesis. This allows for the formation of peptide bonds without unwanted side reactions, leading to the successful synthesis of the desired peptide .
Action Environment
The action of Fmoc-3-amino-2-methylbenzoic acid is influenced by the conditions of the peptide synthesis process. For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the reaction environment can influence the stability and efficacy of this compound. Additionally, the compound is soluble in DMF (dimethylformamide), which is commonly used as a solvent in peptide synthesis .
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBXPHGPGVUOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626573 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072901-47-3 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)
![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)





![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)


![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)

